molecular formula C12H16Cl2N2O2 B1376615 N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride CAS No. 1423027-20-6

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

Cat. No. B1376615
CAS RN: 1423027-20-6
M. Wt: 291.17 g/mol
InChI Key: VQJPUKDRGDKBFZ-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O2. It has a molecular weight of 254.71 g/mol . The IUPAC name for this compound is N-(5-chloro-2-hydroxyphenyl)-4-piperidinecarboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 61.4 Ų and a complexity of 269 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a powder at room temperature .

Scientific Research Applications

Allosteric Modulation of CB1 Receptors

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, a compound related to N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, is an allosteric modulator for the cannabinoid type 1 receptor (CB1). This modulation involves key structural requirements, impacting binding affinity and cooperativity, crucial for therapeutic applications targeting CB1 receptors (Khurana et al., 2014).

Inhibition of Glutamatergic Synaptic Transmission

Compounds structurally similar to AM404, which is related to this compound, have been shown to inhibit glutamatergic synaptic transmission. This occurs independently of cannabinoid receptors, suggesting potential applications in neuroscience research and drug development (Kelley & Thayer, 2004).

Development of TRPV1 Antagonists

Research into derivatives of N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride, a compound structurally related to this compound, has led to the development of potent TRPV1 antagonists. These antagonists have shown significant effects on neuropathic pain, indicating potential therapeutic applications (Oka et al., 2018).

HIV-1 Inhibition and CCR5 Antagonism

Piperidine-4-carboxamide derivatives have been explored for their potential in inhibiting HIV-1 replication through CCR5 antagonism. This research provides a basis for developing new therapeutic agents against HIV-1 (Imamura et al., 2006).

Antipsychotic Potential of Heterocyclic Carboxamides

Heterocyclic carboxamides, closely related to this compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors, including dopamine and serotonin receptors, highlight their potential in psychiatric medication research (Norman et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJPUKDRGDKBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=C(C=CC(=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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